

Overcoming common issues in Acid Green 16 dyeing of nylon.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 16

Cat. No.: B084260

[Get Quote](#)

Technical Support Center: Acid Green 16 Dyeing of Nylon

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the dyeing of nylon with **Acid Green 16**.

Troubleshooting Guide

Researchers and scientists may encounter several challenges when using **Acid Green 16** for nylon dyeing. The following table summarizes common problems, their probable causes, and recommended solutions.

Problem	Potential Causes	Recommended Solutions
Uneven Dyeing (Poor Leveling)	<ol style="list-style-type: none">1. Rapid initial dye uptake.[1][2] 2. Incorrect pH, leading to uncontrolled dye absorption.[1][3] 3. Inadequate leveling agent concentration or improper type.[1][4][5][6]4. Temperature rising too quickly.[1][2]	<ol style="list-style-type: none">1. Start dyeing at a lower temperature (e.g., 40°C) and gradually increase the temperature.[1]2. Control the pH of the dyebath, typically in the range of 4-7 for weak acid dyes. For light shades, a pH of 6-7 is recommended, while for darker shades, a pH of 4-6 is preferable.[1]3. Use an appropriate anionic or non-ionic leveling agent. The concentration should be optimized, as excessive amounts can hinder dye uptake.[1][5][6]4. Control the heating rate, especially between 65°C and 85°C, to approximately 1°C/min.[2]
Poor Dye Exhaustion	<ol style="list-style-type: none">1. pH of the dyebath is too high.2. Dyeing temperature is too low or dyeing time is insufficient.[3]3. Incorrect dye concentration.	<ol style="list-style-type: none">1. Lower the pH of the dyebath. For Acid Green 16, a more acidic pH (e.g., 4-5) will promote better exhaustion.[1][3] 2. Ensure the dyeing temperature reaches 90-100°C and is maintained for an adequate duration (e.g., 30-60 minutes).[3]3. Adjust the dye concentration based on the desired shade depth.
Inconsistent Shade Between Batches	<ol style="list-style-type: none">1. Variations in nylon substrate (e.g., differences in fiber crystallinity or end-group content).2. Inconsistent dyeing parameters (pH,	<ol style="list-style-type: none">1. Ensure consistent quality and pretreatment of the nylon substrate.2. Strictly control all dyeing parameters for each batch.3. When co-dyeing,

	temperature, time, liquor ratio). 3. "Competitive dyeing" effects when used in combination with other dyes.[2][7]	select dyes with similar dyeing properties (e.g., uptake rate, affinity) to Acid Green 16.[2][7]
Poor Lightfastness	1. Inherent property of Acid Green 16.	1. Acid Green 16 has a low lightfastness rating (typically 2-3 on a scale of 1-8).[8][9] For applications requiring high lightfastness, consider using a different dye. 2. The use of UV absorbers in a post-treatment process can offer some improvement.
Color Bleeding (Poor Wash Fastness)	1. Incomplete dye fixation. 2. Presence of unfixed dye on the fiber surface.	1. Ensure proper pH and temperature during dyeing to maximize fixation. 2. After dyeing, thoroughly rinse the substrate to remove any loose dye. A post-treatment with a cationic fixing agent can also improve wash fastness.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing nylon with Acid Green 16?

A1: The optimal pH for dyeing nylon with acid dyes depends on the desired shade depth. For light to medium shades with **Acid Green 16**, a pH range of 6-7 is recommended to ensure good leveling. For darker shades, a lower pH of 4-6 will promote better dye exhaustion.[1] It is crucial to control the pH throughout the dyeing process, as fluctuations can lead to uneven dyeing.

Q2: What is the recommended dyeing temperature and time for Acid Green 16 on nylon?

A2: A typical dyeing temperature for acid dyes on nylon is between 90°C and 100°C.[3] The temperature should be increased gradually, especially in the critical range of 65°C to 85°C, at a

rate of about 1°C per minute to ensure even dye uptake.[\[2\]](#) A dyeing time of 30 to 60 minutes at the final temperature is generally sufficient.

Q3: Why is a leveling agent necessary for dyeing nylon with **Acid Green 16**?

A3: Nylon fibers have a high affinity for acid dyes, which can lead to rapid and uneven dye absorption, resulting in streaks and blotches. A leveling agent, typically an anionic or non-ionic surfactant, temporarily competes with the dye for sites on the nylon fiber.[\[4\]](#)[\[5\]](#)[\[6\]](#) This slows down the initial dye uptake, allowing for more uniform color distribution as the temperature increases.

Q4: How can I improve the lightfastness of nylon dyed with **Acid Green 16**?

A4: **Acid Green 16** inherently possesses poor lightfastness, with a rating of 2-3 on a scale of 8.[\[8\]](#)[\[9\]](#) While it is challenging to significantly alter this property, applying a UV absorber during the finishing process can provide some protection against fading. However, for applications demanding high lightfastness, selecting an alternative green dye with a better fastness profile is the most effective solution.

Q5: Can **Acid Green 16** be used in combination with other acid dyes?

A5: Yes, but with caution. When mixing dyes, it is essential to consider their compatibility. If **Acid Green 16** is used with other acid dyes that have significantly different dyeing rates and affinities, a phenomenon known as "competitive dyeing" can occur, leading to inconsistent and unpredictable shades.[\[2\]](#)[\[7\]](#) It is advisable to use dyes with similar dyeing characteristics. For instance, using **Acid Green 16** (a triarylmethane dye) with an acid yellow dye that has a very different molecular structure and uptake curve can result in poor shade reproducibility.[\[2\]](#)[\[7\]](#)

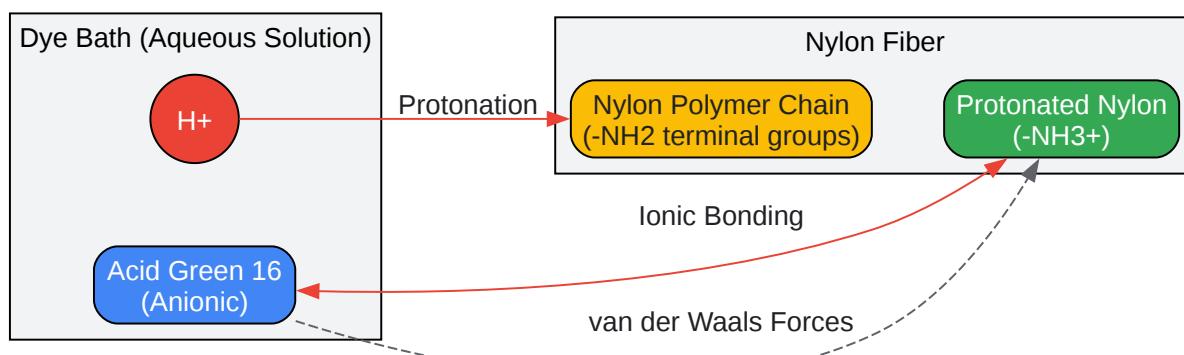
Experimental Protocol: Laboratory-Scale Dyeing of Nylon Fabric with Acid Green 16

This protocol outlines a standard procedure for dyeing a 5-gram sample of nylon fabric.

Materials and Reagents:

- 5g pre-scoured nylon fabric

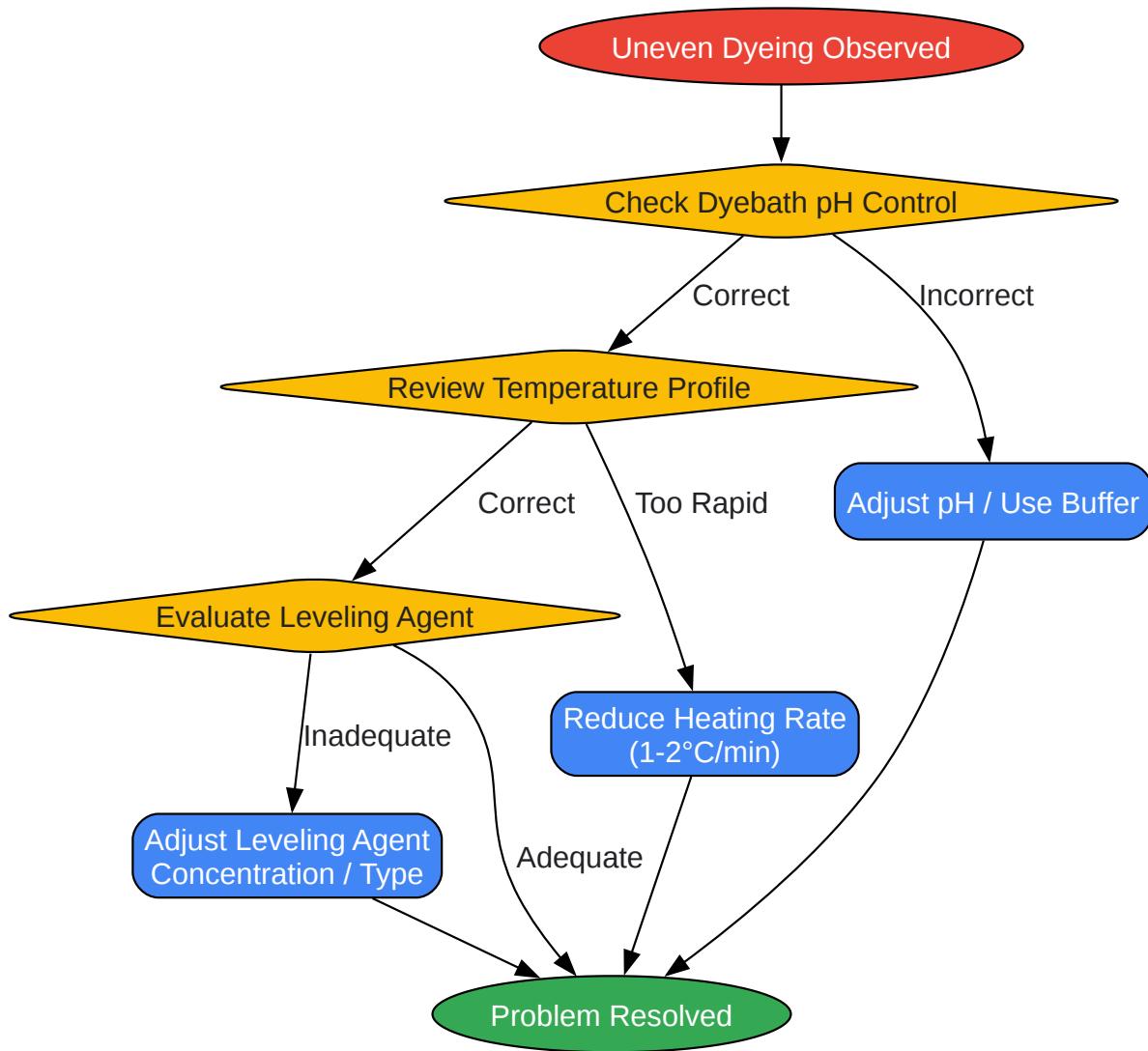
- **Acid Green 16** (C.I. 44025)
- Acetic acid (or another suitable acid for pH adjustment)
- Anionic leveling agent
- Sodium acetate (as a buffering agent)
- Distilled water
- Laboratory dyeing apparatus (e.g., beaker dyeing machine)
- pH meter
- Glassware (beakers, graduated cylinders)


Procedure:

- Dye Stock Solution Preparation: Prepare a 1% (w/v) stock solution of **Acid Green 16** in distilled water.
- Dye Bath Preparation:
 - For a 2% depth of shade on a 5g fabric sample, 10 mL of the 1% dye stock solution is required.
 - Set the liquor ratio to 20:1. The total volume of the dyebath will be 100 mL (5g x 20).
 - In a beaker, add the required amount of distilled water (approximately 80 mL to start).
 - Add 1 g/L of a suitable anionic leveling agent (1 mL of a 10% solution for a 100 mL bath).
 - Add sodium acetate as a buffer to help maintain a stable pH.
 - Add the calculated volume of the **Acid Green 16** stock solution (10 mL).
 - Adjust the pH of the dyebath to the desired value (e.g., 6.0 for a medium shade) using a dilute solution of acetic acid.

- Add the remaining water to bring the total volume to 100 mL.
- Dyeing Process:
 - Place the pre-wetted nylon fabric sample into the dyebath at an initial temperature of 40°C.
 - Raise the temperature to 95°C at a controlled rate of 1.5°C per minute.
 - Hold the temperature at 95°C for 45 minutes.
 - Cool the dyebath down to 60°C.
- Rinsing and Drying:
 - Remove the fabric from the dyebath and rinse it thoroughly with cold water until the water runs clear.
 - A final rinse with a mild non-ionic detergent can be performed to remove any surface dye.
 - Squeeze the excess water from the fabric and allow it to air dry.

Visualizations


Signaling Pathway of Acid Dyeing on Nylon

[Click to download full resolution via product page](#)

Caption: Mechanism of **Acid Green 16** interaction with nylon fibers.

Troubleshooting Workflow for Uneven Dyeing

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting uneven dyeing issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tianshun Chem Co.,Ltd [china-dyestuff.com]
- 2. 4 common problems of acid dyeing nylon - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tianshunchemical.com]
- 4. Wholesale 23016 High Concentration Acid Leveling Agent (For nylon) Manufacturer and Supplier | Innovative [textile-chem.com]
- 5. Wholesale 22095 High Concentration Acid Leveling Agent (For nylon) Manufacturer and Supplier | Innovative [textile-chem.com]
- 6. scribd.com [scribd.com]
- 7. fandafabrics.com [fandafabrics.com]
- 8. pylamdyes.com [pylamdyes.com]
- 9. cncolorchem.com [cncolorchem.com]
- To cite this document: BenchChem. [Overcoming common issues in Acid Green 16 dyeing of nylon.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084260#overcoming-common-issues-in-acid-green-16-dyeing-of-nylon>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com